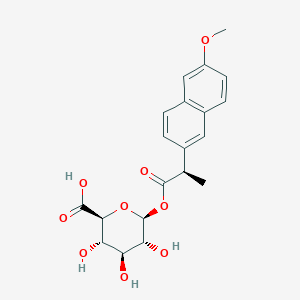

(R)-Naproxen acyl-B-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

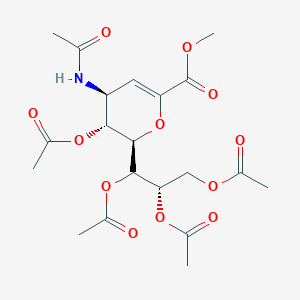

Synthesis Analysis

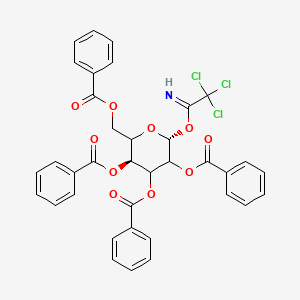

The synthesis of naproxen glucuronides, including (R)-Naproxen acyl-β-D-glucuronide, involves enzymatic processes in the liver. A study by Baba and Yoshioka (2006) demonstrates a chemo-enzymatic procedure to synthesize 1-β-O-acyl glucuronides of NSAIDs, including naproxen, showcasing the method's efficiency in producing these metabolites (Baba & Yoshioka, 2006).

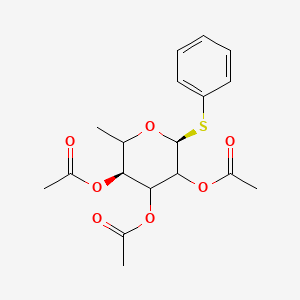

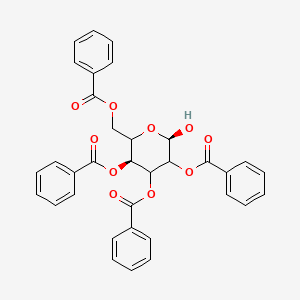

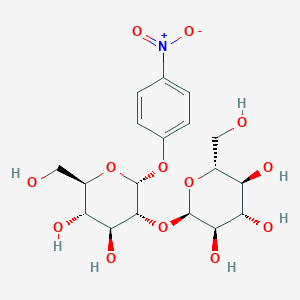

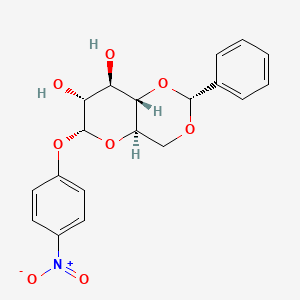

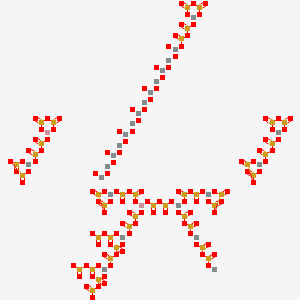

Molecular Structure Analysis

The molecular structure of (R)-Naproxen acyl-β-D-glucuronide is characterized by the presence of a glucuronic acid moiety linked to the naproxen molecule. This structural modification significantly impacts the drug's pharmacokinetic properties, including its solubility and excretion.

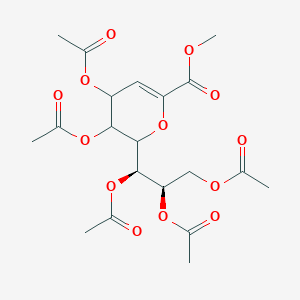

Chemical Reactions and Properties

Naproxen glucuronides, including the acyl-β-D-glucuronide, undergo several chemical reactions, such as hydrolysis and acyl migration. Mortensen et al. (2001) studied the acyl migration and hydrolysis of S-naproxen-β-1-O-acyl glucuronide, providing insights into the chemical stability and reactivity of these metabolites (Mortensen et al., 2001).

Physical Properties Analysis

The physical properties of (R)-Naproxen acyl-β-D-glucuronide, such as solubility, play a crucial role in its excretion. The conjugation with glucuronic acid increases the solubility of naproxen in water, facilitating its renal excretion.

Chemical Properties Analysis

The chemical properties of (R)-Naproxen acyl-β-D-glucuronide, including its reactivity towards proteins, have been studied to understand its potential implications in drug toxicity. Olsen et al. (2002) explored the reactivity of naproxen glucuronides towards human serum albumin, highlighting the formation of covalent adducts (Olsen et al., 2002).

Applications De Recherche Scientifique

Stereospecific Degradation Kinetics

Research on the stereospecific pH-dependent degradation kinetics of R- and S-naproxen-β-l-O-acyl glucuronide reveals insights into their stability and transformation. Studies have shown that R-naproxen-β-l-O-acyl glucuronide undergoes hydrolysis and acyl migration, demonstrating specific kinetic behaviors in physiological conditions. This information is crucial for understanding how naproxen's enantiomers are metabolized in the body and their potential implications for efficacy and safety (Mortensen et al., 2002).

Interaction with Human Carboxylesterases

Another significant area of research is the reversible inhibition of human carboxylesterases by acyl glucuronides, including (R)-naproxen-β-d-glucuronide. These enzymes play a crucial role in drug metabolism, and their inhibition by acyl glucuronides can affect the metabolic fate of various drugs. The selective inhibition of human carboxylesterase 1 (hCES1) by (R)-naproxen-β-d-glucuronide, among others, highlights the potential for drug-drug interactions and the necessity for careful consideration when co-administering drugs that undergo glucuronidation (Inoue et al., 2013).

Conjugation and Biliary Metabolism

Research on the conjugation of desmethylnaproxen in rats has revealed the formation of a novel acyl glucuronide-sulfate diconjugate as a major biliary metabolite. This finding provides insight into the complexity of naproxen metabolism and the formation of diconjugates that may have implications for its pharmacokinetics and toxicity (Jaggi et al., 2002).

Enzymatic Role in Naproxen Metabolism

Studies on S-naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGTs) have identified UGT2B7 as a key enzyme responsible for naproxen acyl glucuronidation. This enzymatic activity is crucial for the elimination of naproxen, highlighting the role of UGTs in the metabolism of nonsteroidal anti-inflammatory drugs (NSAIDs) and the importance of understanding individual variations in UGT activity for drug dosing and safety (Bowalgaha et al., 2005).

Profiling Urinary Metabolites

Liquid chromatography-electrospray mass spectrometry (LC-ESI-MS) approaches for characterizing naproxen and its glucuronides in human urine offer a powerful tool for drug metabolite profiling. This technique allows for the identification of both alpha and beta isomers of naproxen glucuronides, providing detailed information on the metabolic fate of naproxen and its potential impact on drug efficacy and safety (Aresta et al., 2006).

Safety And Hazards

While many drugs that form acyl glucuronides have good safety records, there is evidence that these metabolites can be associated with rare but severe idiosyncratic toxic reactions1. This is thought to be due to their ability to bind covalently to proteins1.

Orientations Futures

Further research is needed to understand the various factors that can affect the safety of drugs that produce acyl glucuronides. This includes the rate of acyl glucuronide formation, the relative reactivity of the acyl glucuronide metabolite formed, the rate of elimination, potential proteins being targeted, and the rate of aglucuronidation1. Understanding these factors could help in the design of safer drugs4.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14+,15+,16-,17+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHIELLXTVJOKM-HBDUBGCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Naproxen acyl-B-D-glucuronide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)